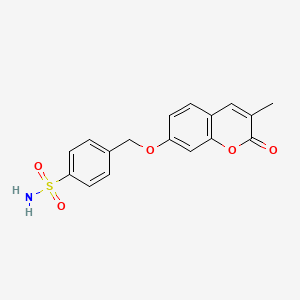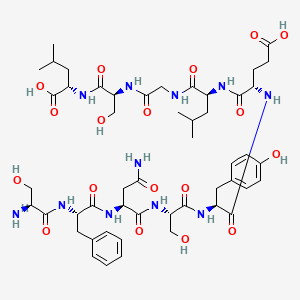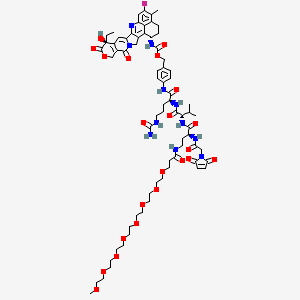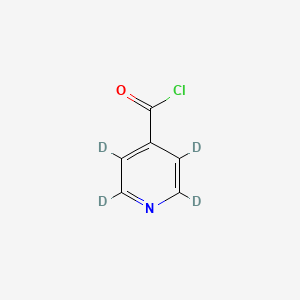
Phytoene desaturase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytoene desaturase-IN-2 is a compound that targets the enzyme phytoene desaturase, which is crucial in the biosynthesis of carotenoids in plants. Carotenoids are essential pigments involved in photosynthesis and protection against photooxidative damage. Inhibitors of phytoene desaturase, such as this compound, are often used as bleaching herbicides to control weed growth by disrupting carotenoid biosynthesis, leading to the depletion of essential pigments and subsequent plant death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phytoene desaturase-IN-2 typically involves multiple steps, including the preparation of key intermediates and their subsequent transformation into the final product. The synthetic route may include reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Phytoene desaturase-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Phytoene desaturase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research on carotenoid biosynthesis and its regulation in plants.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.
Industry: Utilized as a bleaching herbicide to control weed growth in agricultural settings.
Mecanismo De Acción
Phytoene desaturase-IN-2 exerts its effects by inhibiting the enzyme phytoene desaturase, which catalyzes the introduction of double bonds into phytoene, a key step in carotenoid biosynthesis. By binding to the active site of the enzyme, this compound prevents the formation of carotenoids, leading to the depletion of essential pigments and subsequent plant death. The molecular targets and pathways involved include the carotenoid biosynthetic pathway and associated regulatory mechanisms .
Comparación Con Compuestos Similares
Phytoene desaturase-IN-2 can be compared with other similar compounds, such as:
Norflurazon: Another inhibitor of phytoene desaturase used as a bleaching herbicide.
Fluridone: A herbicide that inhibits carotenoid biosynthesis by targeting phytoene desaturase.
Diflufenican: A herbicide that also disrupts carotenoid biosynthesis but through a different mechanism.
This compound is unique in its specific binding affinity and inhibition mechanism, making it a valuable tool in both research and agricultural applications .
Propiedades
Fórmula molecular |
C19H25F4NO2 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
(2S)-N-(cyclohexylmethyl)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methylbutanamide |
InChI |
InChI=1S/C19H25F4NO2/c1-3-18(2,17(25)24-12-13-7-5-4-6-8-13)26-14-9-10-16(20)15(11-14)19(21,22)23/h9-11,13H,3-8,12H2,1-2H3,(H,24,25)/t18-/m0/s1 |
Clave InChI |
PHUXSFHSWHWVLZ-SFHVURJKSA-N |
SMILES isomérico |
CC[C@@](C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F |
SMILES canónico |
CCC(C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)

![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)


![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)






